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Compound of Interest

Compound Name: 3-Hydroxymethylaminopyrine

Cat. No.: B082511 Get Quote

Disclaimer: Direct toxicological data for a compound named "3-Hydroxymethylaminopyrine"

is not available in the public domain. This technical guide provides a toxicological profile based

on a read-across approach from the well-studied parent compound, aminopyrine, and its

known metabolites. The information presented herein is intended for researchers, scientists,

and drug development professionals and should be interpreted with caution due to the absence

of direct experimental data on 3-Hydroxymethylaminopyrine.

Introduction
Aminopyrine (4-dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a

pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties[1]. However,

its use in humans has been largely discontinued in many countries due to the risk of severe

adverse effects, most notably agranulocytosis[2]. The toxicological profile of aminopyrine and

its metabolites has been a subject of study to understand these risks.

Given the name "3-Hydroxymethylaminopyrine," it is hypothesized to be a derivative of

aminopyrine. For this assessment, we will assume a structure where a hydroxymethyl group (-

CH2OH) is attached to the pyrazolone ring of aminopyrine. The toxicological properties of this

hypothetical compound will be inferred from the known data of aminopyrine and its primary

metabolites.

Physicochemical Properties (Hypothesized)
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The introduction of a hydroxymethyl group to the aminopyrine structure would be expected to

increase its polarity and water solubility compared to the parent compound. This could

influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological Profile of Aminopyrine and its
Metabolites (Read-Across Data)
The primary toxicities associated with aminopyrine are hematological, with agranulocytosis

being the most severe. Other reported adverse effects include skin reactions and potential

long-term risks[2].

3.1. Acute Toxicity

Aminopyrine exhibits moderate acute toxicity.

Compound Test Species Route LD50 Reference

Aminopyrine Rat Oral 1.7 g/kg [3]

3.2. Genotoxicity and Mutagenicity

The genotoxic potential of aminopyrine and its derivatives is a significant concern. Aminopyrine

itself is not consistently mutagenic in standard assays, but its derivatives and reaction products,

particularly nitrosamines formed in the presence of nitrite, have shown mutagenic and

carcinogenic properties[2].

3.3. Carcinogenicity

Aminopyrine, when combined with nitrites, can form carcinogenic nitrosamines[2]. This has

been a major factor in its restricted use.

3.4. Reproductive and Developmental Toxicity

Experimental studies have reported teratogenic and reproductive effects for aminopyrine[3].

Metabolism of Aminopyrine
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The metabolism of aminopyrine is a critical factor in its toxicity. It is primarily metabolized in the

liver through N-demethylation, yielding active and potentially toxic metabolites. The main

metabolic pathways are sequential demethylation and acetylation[4][5][6][7].

The major metabolites of aminopyrine include:

4-Methylaminoantipyrine

4-Aminoantipyrine

4-Formylaminoantipyrine

4-Acetylaminoantipyrine[4][5][8]

The interindividual differences in the rates of these metabolic pathways are significant and can

influence the susceptibility to aminopyrine-induced toxicity[4][5].

A common protocol to study the in vivo metabolism of aminopyrine in humans involves the

following steps:

Subject Selection: Healthy volunteers are recruited for the study.

Drug Administration: A single oral dose of aminopyrine (e.g., 250 mg) is administered.

Urine Collection: Urine samples are collected over a 24-hour period post-administration.

Sample Analysis: The concentrations of the parent drug and its major metabolites in the

urine are quantified using a validated analytical method, such as high-performance liquid

chromatography (HPLC).

Data Analysis: The amounts of each metabolite are calculated to determine the metabolic

ratios and assess the activity of different metabolic pathways[4][5].

Hypothesized Signaling Pathways and Mechanisms
of Toxicity
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The toxicity of aminopyrine is thought to be mediated by its metabolites and their subsequent

reactions. The formation of reactive intermediates can lead to cellular damage and immune-

mediated responses.

The metabolism of aminopyrine can lead to the production of reactive oxygen species (ROS),

contributing to oxidative stress and cellular damage.

Agranulocytosis induced by aminopyrine is believed to be an immune-mediated reaction,

where metabolites may act as haptens, forming immunogenic complexes with proteins.

Visualizations
Caption: Metabolic pathway of aminopyrine.

Caption: Workflow for an in vivo metabolism study.

Predicted Toxicological Profile of 3-
Hydroxymethylaminopyrine
The introduction of a hydroxymethyl group to the aminopyrine structure is likely to alter its

toxicological profile.

Metabolism: The hydroxymethyl group could be a site for further metabolism, such as

oxidation to an aldehyde or carboxylic acid, or conjugation (e.g., glucuronidation). This could

potentially lead to faster clearance and detoxification. However, it could also lead to the

formation of new reactive metabolites.

Toxicity: The increased polarity may reduce its ability to cross cell membranes, potentially

decreasing its toxicity. Conversely, new metabolites could have their own unique toxicities.

The potential for the formation of toxic nitrosamines would likely remain a concern.

Conclusion and Recommendations for Future
Research
In the absence of direct experimental data, the toxicological profile of 3-
Hydroxymethylaminopyrine can only be inferred from its structural similarity to aminopyrine.
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Based on this read-across approach, there is a potential for hematological toxicity, genotoxicity

(especially in the presence of nitrites), and reproductive toxicity.

To establish a definitive toxicological profile and conduct a comprehensive safety assessment,

the following studies on 3-Hydroxymethylaminopyrine are essential:

Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.

A full battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays).

Carcinogenicity bioassays.

Reproductive and developmental toxicity studies.

Mechanistic studies to elucidate its mode of action and identify any specific signaling

pathways involved in its toxicity.

Until such data are available, any handling or potential exposure to 3-
Hydroxymethylaminopyrine should be approached with significant caution, assuming a

toxicological profile similar to or potentially more complex than that of aminopyrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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